molecular formula C25H20ClNO4 B4996200 N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide

N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide

Cat. No.: B4996200
M. Wt: 433.9 g/mol
InChI Key: AJFILDLMWATQFD-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chromenyl group, a chlorophenyl group, and a propoxybenzamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The chromenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also induce oxidative stress in cells, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research.

Properties

IUPAC Name

N-[3-chloro-4-(2-oxochromen-3-yl)phenyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO4/c1-2-13-30-19-10-7-16(8-11-19)24(28)27-18-9-12-20(22(26)15-18)21-14-17-5-3-4-6-23(17)31-25(21)29/h3-12,14-15H,2,13H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFILDLMWATQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=CC4=CC=CC=C4OC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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